Nonactinic acid

Overview

Description

Synthesis Analysis

The synthesis of nonactinic acid involves intricate steps. Initially, this compound is synthesized, followed by a configurational inversion at all four centers of chirality. Surprisingly, despite the presence of 16 asymmetric carbon atoms, nonactin itself is an achiral meso-compound. This remarkable feature arises from the arrangement of its building blocks: the macrocyclic ring comprises four this compound residues, with two having the (+)-configuration and the other two having the enantiomeric (—)-configuration .

Molecular Structure Analysis

Nonactin’s molecular structure is captivating. It forms a complex ion with potassium, exhibiting a highly regular spheric shape. Imagine folding a tennis ball along its seam—the macrocyclic ligand adopts a similar arrangement. The oxygen atoms in the oxygenated cyclopentane (tetrahydrofuran) moiety play a crucial role in coordinating with cations. Notably, the oxygen atoms in this group constitute the preferred docking sites for ammonium cations, despite the conformational constraints imposed by ester carbonyl groups. Inclusion complexes with various bulky side chains, such as benzylamine and L-serine, further highlight its versatility .

Scientific Research Applications

Ionophore Properties and Selective Cation Carrying

Nonactinic acid, known for its ionophore properties, facilitates selective cation transport. A study by Avilés-Moreno et al. (2022) explored its inclusion complexes with protonated amines like aniline and L-serine. This research highlighted nonactin's ability to form stable complexes with these amines, revealing its potential applications in cation transport and coordination chemistry (Avilés-Moreno et al., 2022).

Role in Antibacterial Activity and Ion Binding

Kusche et al. (2009) investigated the significance of the stereochemistry in nonactin, a macrocycle derived from this compound. Their study revealed that the natural stereochemistry of nonactin is critical for its antibacterial activity and efficacy in ion binding. This insight underscores the importance of this compound's structure in medicinal chemistry (Kusche et al., 2009).

Biosynthesis and Precursor Role

Pape (2004) and Nelson & Priestley (2002) contributed to the understanding of nonactin biosynthesis in Streptomyces griseus. Their findings indicate that this compound serves as a key precursor in the synthesis of macrotetrolides, highlighting its role in natural product biosynthesis (Pape, 2004); (Nelson & Priestley, 2002).

Potential in Cancer Research

Hu et al. (2021) highlighted the potential of nonactic acid derivatives in cancer research. They observed significant cytotoxic effects on human cancer cells, suggesting the potential of nonactic acid derivatives in developing new anticancer compounds (Hu et al., 2021).

Influence in Multidrug Resistance

Kusche et al. (2009) also explored nonactin's role in inhibiting drug efflux in multidrug-resistant cells. Their study showed that nonactin, derived from nonactic acid, can potentially be used to enhance the efficacy of cancer treatments by overcoming drug resistance (Kusche et al., 2009).

These studies collectively illustrate the diverse and significant roles of this compound in scientific research, particularly in the fields of chemistry, microbiology, and medical science.

Scientific Research Applications of this compound

Ionophore Properties and Selective Cation Carrying

This compound, known for its ionophore properties, facilitates selective cation transport. A study by Avilés-Moreno et al. (2022) explored its inclusion complexes with protonated amines like aniline and L-serine. This research highlighted nonactin's ability to form stable complexes with these amines, revealing its potential applications in cation transport and coordination chemistry (Avilés-Moreno et al., 2022).

Role in Antibacterial Activity and Ion Binding

Kusche et al. (2009) investigated the significance of the stereochemistry in nonactin, a macrocycle derived from this compound. Their study revealed that the natural stereochemistry of nonactin is critical for its antibacterial activity and efficacy in ion binding. This insight underscores the importance of this compound's structure in medicinal chemistry (Kusche et al., 2009).

Biosynthesis and Precursor Role

Pape (2004) and Nelson & Priestley (2002) contributed to the understanding of nonactin biosynthesis in Streptomyces griseus. Their findings indicate that this compound serves as a key precursor in the synthesis of macrotetrolides, highlighting its role in natural product biosynthesis (Pape, 2004); (Nelson & Priestley, 2002).

Potential in Cancer Research

Hu et al. (2021) highlighted the potential of nonactic acid derivatives in cancer research. They observed significant cytotoxic effects on human cancer cells, suggesting the potential of nonactic acid derivatives in developing new anticancer compounds (Hu et al., 2021).

Influence in Multidrug Resistance

Kusche et al. (2009) also explored nonactin's role in inhibiting drug efflux in multidrug-resistant cells. Their study showed that nonactin, derived from nonactic acid, can potentially be used to enhance the efficacy of cancer treatments by overcoming drug resistance (Kusche et al., 2009).

properties

IUPAC Name |

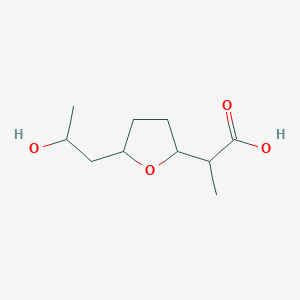

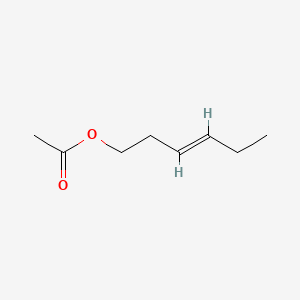

2-[5-(2-hydroxypropyl)oxolan-2-yl]propanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18O4/c1-6(11)5-8-3-4-9(14-8)7(2)10(12)13/h6-9,11H,3-5H2,1-2H3,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVOODSRSVJPWLY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1CCC(O1)C(C)C(=O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201194741 | |

| Record name | Tetrahydro-5-(2-hydroxypropyl)-α-methyl-2-furanacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201194741 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

3688-54-8 | |

| Record name | Tetrahydro-5-(2-hydroxypropyl)-α-methyl-2-furanacetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3688-54-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tetrahydro-5-(2-hydroxypropyl)-α-methyl-2-furanacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201194741 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6,6'-Dimethyl-[1,1'-biphenyl]-2,2'-diamine](/img/structure/B3424771.png)

![6,6'-Dimethyl-[1,1'-biphenyl]-2,2'-diamine](/img/structure/B3424779.png)

![2-Amino-4,5-dihydro-7H-thieno[2,3-c]thiopyran-3-carbonitrile](/img/structure/B3424821.png)